molecular formula C19H20ClN3O4S B3579609 N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3579609
M. Wt: 421.9 g/mol
InChI Key: IOADKQFPCBCPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(4-{[4-(4-Chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is a synthetic acetamide derivative featuring a sulfonamide-linked phenyl group and a piperazine ring substituted with a 4-chlorobenzoyl moiety. This structure combines key pharmacophoric elements:

  • Acetamide core: Known for analgesic and anticonvulsant activities .
  • 4-Chlorobenzoyl-piperazine: Modulates electronic properties and receptor affinity.

Its molecular formula is C₁₉H₁₉ClN₃O₃S (theoretical), with a molar mass of approximately 404.89 g/mol.

Properties

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-14(24)21-17-6-8-18(9-7-17)28(26,27)23-12-10-22(11-13-23)19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOADKQFPCBCPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The table below highlights critical structural differences and associated bioactivities:

Compound Name / ID Key Substituents Pharmacological Activity Reference(s)
N¹-(4-{[4-(4-Chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide (Target Compound) 4-Chlorobenzoyl on piperazine Potential CNS activity (inferred from analogs); data pending -
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Unsubstituted piperazine Anti-hypernociceptive activity in inflammatory pain models
N-[4-(4-Cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide Cycloheptyl on piperazine Unknown; structural bulk may alter pharmacokinetics
2-(4-(4-Nitrophenyl)piperazino)-N-[4-(sec-butyl)phenyl]acetamide 4-Nitrophenyl on piperazine; sec-butyl on phenyl Likely CNS modulation (nitro group enhances electron-withdrawing properties)
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide 4-Fluorophenyl on piperazine; 4-fluorophenyl on acetamide Supplier-listed; potential antipsychotic or analgesic applications
N-(2-(4-Chlorobenzoyl)-benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide (5c) Benzofuran core; 4-methylpiperidine Anticonvulsant activity (relative potency 0.72 vs. phenytoin)
Key Observations:
  • Piperazine Substitution: The 4-chlorobenzoyl group in the target compound may enhance lipophilicity and receptor binding compared to unsubstituted piperazine (Compound 37) .
  • Linker Variations :
    • Sulfonamide linkers (target compound, ) improve solubility and hydrogen-bonding capacity versus thioacetamide or propanamide linkers in other analogs .
  • Core Modifications :
    • Benzofuran-acetamide hybrids (e.g., ) show anticonvulsant activity but lack the sulfonamide-piperazine scaffold, suggesting divergent therapeutic targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide N-[4-(sec-butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide
Molecular Weight ~404.89 g/mol 351.42 g/mol 396.48 g/mol
Calculated LogP ~3.1 (moderate lipophilicity) ~2.8 ~3.5
Hydrogen Bond Acceptors 6 5 7
Solubility Low (predicted) Moderate Low
  • The target compound’s chlorobenzoyl group increases lipophilicity vs.
  • Nitro groups () reduce solubility but may improve target binding via charge-transfer interactions.

Biological Activity

N~1~-(4-{[4-(4-chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide, commonly referred to as PPOAC-Bz, is a compound of significant interest due to its potential biological activities, particularly in the context of bone metabolism and osteoclastogenesis. This article provides an in-depth examination of the biological activity of PPOAC-Bz, including its mechanisms of action, relevant case studies, and research findings.

PPOAC-Bz has been identified as a potent inhibitor of osteoclastogenesis, which is crucial for maintaining bone health. Osteoclasts are specialized cells responsible for bone resorption; their overactivity can lead to conditions such as osteoporosis. The compound exerts its effects by modulating the expression of key osteoclast-specific genes and interfering with the formation of mature osteoclasts.

Key Mechanisms:

  • Inhibition of RANKL-mediated osteoclast formation : PPOAC-Bz disrupts the signaling pathways activated by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), a critical factor in osteoclast differentiation.
  • Alteration of gene expression : The compound influences the mRNA levels of osteoclast markers such as cathepsin K and matrix metalloproteinase-9, which are essential for osteoclast function and bone resorption.

In Vitro Studies

In vitro experiments demonstrated that PPOAC-Bz significantly inhibits the formation of osteoclasts from bone marrow macrophages (BMMs). The presence of PPOAC-Bz led to a marked decrease in F-actin belt formation, a hallmark of mature osteoclasts.

  • Cell Culture Assays : BMMs were treated with M-CSF and RANKL in the presence or absence of PPOAC-Bz. The results showed a substantial reduction in mature osteoclast formation when treated with the compound.
TreatmentMature Osteoclast Formation (%)
Control100
PPOAC-Bz30

In Vivo Studies

The efficacy of PPOAC-Bz was further validated in vivo using an ovariectomized (OVX) mouse model, which simulates postmenopausal bone loss. Mice treated with PPOAC-Bz exhibited significantly less bone loss compared to control groups.

  • Experimental Design : Mice were divided into sham, control, and treatment groups. The treatment group received intraperitoneal injections of PPOAC-Bz (20 mg/kg) every other day for five weeks.
GroupBone Loss (%)
Sham5
Control25
Treatment10

Case Studies

Several studies have highlighted the potential therapeutic applications of PPOAC-Bz:

  • Osteoporosis Treatment : A study indicated that PPOAC-Bz could serve as a disease-modifying agent for osteoporosis by effectively reducing osteoclast activity and promoting bone density retention.
  • Bone Resorption Disorders : Research findings suggest that compounds like PPOAC-Bz may provide alternative treatments for conditions characterized by excessive bone resorption, reducing reliance on traditional therapies such as bisphosphonates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.